

# Comparing Pralsetinib to multi-kinase inhibitors like Cabozantinib.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Pralsetinib |           |
| Cat. No.:            | B3028467    | Get Quote |

# Pralsetinib vs. Cabozantinib: A Comparative Guide for Researchers

In the landscape of targeted cancer therapies, the distinction between highly selective inhibitors and multi-kinase inhibitors is critical for drug development professionals and researchers. This guide provides a detailed comparison of **pralsetinib**, a selective RET inhibitor, and cabozantinib, a multi-kinase inhibitor, supported by experimental data from key clinical trials.

# Mechanism of Action: A Tale of Two Inhibition Strategies

Pralsetinib is a potent and highly selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3][4] Its mechanism of action is centered on targeting specific genetic alterations in the RET gene, such as fusions and mutations, which are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1] By binding to the ATP-binding pocket of the RET kinase, pralsetinib blocks its phosphorylation and downstream signaling through pathways like MAPK/ERK, PI3K/AKT, and JAK/STAT, thereby inhibiting the proliferation of RET-driven cancer cells.[1] This high selectivity for RET over other kinases is designed to minimize off-target effects.[1][3]

Cabozantinib, in contrast, is a multi-kinase inhibitor with a broader spectrum of targets.[5][6][7] [8][9] It potently inhibits MET, VEGFR-1/-2/-3, AXL, and also demonstrates activity against RET,



KIT, and FLT3.[7][9] This multi-targeted approach allows cabozantinib to simultaneously disrupt several key pathways involved in tumor growth, angiogenesis, invasion, and metastasis.[7][8] The inhibition of MET and AXL, in addition to VEGFR, may also play a role in overcoming resistance to therapies that target the VEGFR pathway alone.[5][9]

#### Signaling Pathway of **Pralsetinib**



Click to download full resolution via product page

**Pralsetinib** selectively inhibits the RET signaling pathway.

Signaling Pathway of Cabozantinib





Click to download full resolution via product page

Cabozantinib inhibits multiple tyrosine kinases.

## **Clinical Efficacy: Head-to-Head Comparison**

The clinical development of **pralsetinib** and cabozantinib has largely focused on different patient populations, reflecting their distinct mechanisms of action. **Pralsetinib** has been extensively studied in patients with RET-altered cancers, while cabozantinib has been evaluated in a broader range of solid tumors.

# RET Fusion-Positive Non-Small Cell Lung Cancer (NSCLC)



| Efficacy Endpoint                                                 | Pralsetinib (ARROW Trial) [10][11][12][13][14] | Cabozantinib                                    |
|-------------------------------------------------------------------|------------------------------------------------|-------------------------------------------------|
| Overall Response Rate (ORR) - Treatment-Naïve                     | 79%                                            | Not specifically established in this population |
| Overall Response Rate (ORR) - Previously Treated                  | 62%                                            | Limited data; not a standard of care            |
| Median Duration of Response (DoR) - Previously Treated            | 22.3 months                                    | Not established                                 |
| Median Progression-Free<br>Survival (PFS) - Previously<br>Treated | 10.7 months[15]                                | Not established                                 |

Note: Data for Cabozantinib in RET fusion-positive NSCLC is limited as it is not a primary indication.

**Medullary Thyroid Cancer (MTC)** 

| Efficacy Endpoint                                                                          | Pralsetinib (ARROW Trial) [16][17]                 | Cabozantinib (EXAM Trial) [18]                |
|--------------------------------------------------------------------------------------------|----------------------------------------------------|-----------------------------------------------|
| Overall Response Rate (ORR) - Treatment-Naïve (RET- mutant)                                | 71%                                                | Not directly compared in a head-to-head trial |
| Overall Response Rate (ORR) - Previously Treated with Cabozantinib/Vandetanib (RET-mutant) | 60%                                                | N/A                                           |
| Progression-Free Survival (PFS)                                                            | Not reached in treatment-naïve at time of analysis | 11.2 months (vs. 4.0 months with placebo)[5]  |
| Objective Response Rate (ORR)                                                              | N/A                                                | 28% (vs. 0% with placebo)[18]                 |

## **Safety and Tolerability Profile**



The different selectivity profiles of **pralsetinib** and cabozantinib are reflected in their safety profiles.

| Adverse Event Profile                              | Pralsetinib[10][16]                                   | Cabozantinib[9][19]                                                                                                             |
|----------------------------------------------------|-------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|
| Common Treatment-Related<br>Adverse Events (TRAEs) | Increased AST/ALT, anemia, constipation, hypertension | Diarrhea, hypertension,<br>fatigue, nausea, decreased<br>appetite, palmar-plantar<br>erythrodysesthesia (hand-foot<br>syndrome) |
| Grade ≥3 TRAEs                                     | Neutropenia, hypertension, anemia                     | Hypertension, diarrhea,<br>fatigue, palmar-plantar<br>erythrodysesthesia                                                        |
| Discontinuation due to TRAEs                       | 4% (all tumor types in ARROW safety population)[10]   | 16% (in EXAM trial)[18]                                                                                                         |

# **Experimental Protocols ARROW Trial (Pralsetinib)**

Workflow of the ARROW Trial





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is the mechanism of Pralsetinib? [synapse.patsnap.com]
- 2. Pralsetinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Pralsetinib PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. [Cabozantinib: Mechanism of action, efficacy and indications] PubMed [pubmed.ncbi.nlm.nih.gov]

#### Validation & Comparative





- 6. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications Chemicalbook [chemicalbook.com]
- 7. urology-textbook.com [urology-textbook.com]
- 8. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 9. Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Registrational dataset from the phase I/II ARROW trial of pralsetinib (BLU-667) in patients (pts) with advanced RET fusion+ non-small cell lung cancer (NSCLC). ASCO [asco.org]
- 11. Pralsetinib for RET fusion-positive non-small-cell lung cancer (ARROW): a multi-cohort, open-label, phase 1/2 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blueprint Medicines Presents ARROW Trial Data for GAVRETO® (pralsetinib)
  Highlighting Durable Clinical Activity in Patients with Metastatic RET Fusion-Positive NonSmall Cell Lung Cancer and Other Advanced Solid Tumors [prnewswire.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. targetedonc.com [targetedonc.com]
- 15. Pralsetinib Shows Promise for RET Fusion-Positive NSCLC [mymedisage.com]
- 16. Pralsetinib for patients with advanced or metastatic RET-altered thyroid cancer (ARROW): a multi-cohort, open-label, registrational, phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmacytimes.com [pharmacytimes.com]
- 18. Cabozantinib, Vandetanib, Pralsetinib and Selpercatinib as Treatment for Progressed Medullary Thyroid Cancer with a Main Focus on Hypertension as Adverse Effect PMC [pmc.ncbi.nlm.nih.gov]
- 19. cabometyxhcp.com [cabometyxhcp.com]
- To cite this document: BenchChem. [Comparing Pralsetinib to multi-kinase inhibitors like Cabozantinib.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028467#comparing-pralsetinib-to-multi-kinase-inhibitors-like-cabozantinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com